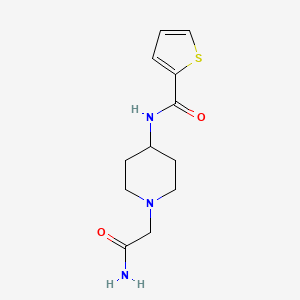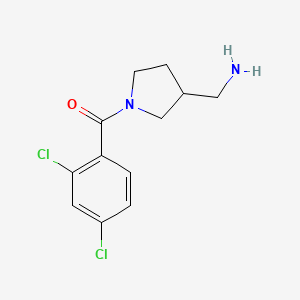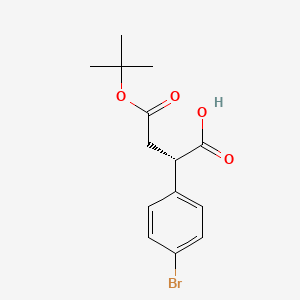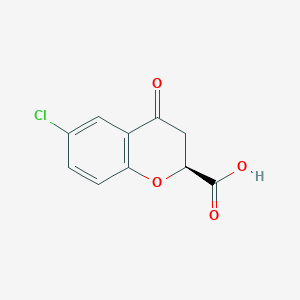
2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is a chemical compound that combines a brominated benzene ring with a thiazole moiety and a sulfonamide group. This compound is of interest due to its potential biological activities, particularly in the field of antibacterial research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with 4-methylthiazole-2-methylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated and sulfonyl chloride reagents .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide has been investigated for its potential antibacterial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antibacterial agent.
Mecanismo De Acción
The antibacterial activity of 2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is believed to be due to its ability to interfere with bacterial cell wall synthesis. The sulfonamide group mimics para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in the disruption of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(4-Methylthiazol-2-yl)phenyl)benzenesulfonamide
- 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide
- N-(4-(4-Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
Uniqueness
2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity. The combination of the thiazole and sulfonamide groups also contributes to its potential as a multifunctional antibacterial agent .
Propiedades
Fórmula molecular |
C11H11BrN2O2S2 |
|---|---|
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
2-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-8-7-17-11(14-8)6-13-18(15,16)10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3 |
Clave InChI |
HCHYZHSSIKZFJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)



![4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14910872.png)


![2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B14910898.png)

![N-benzyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910907.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14910911.png)
![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)
![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)

